Pralsetinib hydrochloride is a small molecule drug developed primarily for the treatment of cancers associated with rearranged during transfection-positive mutations, particularly in non-small cell lung cancer. It functions as a selective inhibitor of the rearranged during transfection kinase, which plays a critical role in tumor growth and survival. Pralsetinib was approved by the U.S. Food and Drug Administration in September 2020, under the brand name Gavreto, and is indicated for patients with specific genetic alterations in their tumors .
Pralsetinib hydrochloride is synthesized from various chemical precursors through complex organic reactions. It belongs to the class of kinase inhibitors, specifically targeting the rearranged during transfection protein, which is implicated in several oncogenic processes. The compound is classified under antineoplastic agents, used primarily in oncology for targeted therapy against RET-driven malignancies .
The synthesis of pralsetinib hydrochloride involves several steps that include the formation of key intermediates and their subsequent transformation into the final product. One notable method includes the use of methanol as a solvent for recrystallization, where pralsetinib is dissolved at a concentration of 60 mg/mL. This solution undergoes various crystallization processes to yield different solid forms, such as Form I and Form II of pralsetinib hydrochloride .
The synthesis can also involve other solvents and reagents to facilitate reactions. For example, hydrochloric acid may be used to generate the hydrochloride salt form of pralsetinib, enhancing its solubility and stability for pharmaceutical applications .
Pralsetinib hydrochloride has a complex molecular structure characterized by multiple rings and functional groups that confer its biological activity. The molecular formula is , with a molecular weight of approximately 397.90 g/mol. The structure includes a central pyrimidine ring system substituted with various side chains that are critical for its interaction with the target kinase .
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing insights into its binding interactions with the target protein .
Pralsetinib undergoes several chemical reactions during its synthesis and formulation. Key reactions include:
Pralsetinib exerts its antitumor effects by selectively inhibiting the rearranged during transfection kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival in RET-positive tumors. The binding affinity of pralsetinib for the active site of the rearranged during transfection protein is critical; studies have shown that it effectively blocks ATP binding, leading to decreased phosphorylation of target substrates involved in tumor growth .
Pralsetinib hydrochloride exhibits distinct physical properties:
Chemical properties include stability under recommended storage conditions (room temperature) and susceptibility to degradation under extreme conditions (e.g., high humidity or temperature) .
Pralsetinib hydrochloride is primarily utilized in oncology for treating patients with RET-positive non-small cell lung cancer. Its development represents a significant advancement in targeted therapies, offering an effective treatment option for patients with specific genetic profiles. Additionally, ongoing research is exploring its efficacy against other malignancies harboring RET alterations, expanding its potential therapeutic applications beyond lung cancer .
Pralsetinib hydrochloride (HCl) is a highly selective small-molecule inhibitor targeting the rearranged during transfection (RET) receptor tyrosine kinase. Its development represents a paradigm shift in precision oncology, moving from non-selective multikinase inhibitors (MKIs) to agents designed for specific molecular drivers. Pralsetinib HCl selectively disrupts RET signaling pathways, demonstrating potent activity against diverse RET alterations including fusions (common in non-small cell lung cancer and thyroid cancer) and point mutations (predominant in medullary thyroid cancer). Its chemical designation as hydrochloride salt enhances bioavailability and stability, crucial for oral administration. This compound exemplifies the convergence of structural biology, kinase biochemistry, and translational oncology to address unmet needs in molecularly defined cancers [2] [5].
The development of RET inhibitors evolved through distinct generations. First-generation agents were multikinase inhibitors (MKIs) like cabozantinib and vandetanib, approved for medullary thyroid cancer (MTC) in the early 2010s. These drugs exhibited modest anti-RET activity but were limited by off-target toxicities (e.g., VEGF receptor inhibition) and low response rates (16-45%) in RET-driven cancers. Their lack of specificity often necessitated dose reductions due to adverse effects, compromising efficacy [5] [9].
Selective RET inhibition emerged as a therapeutic imperative to overcome these limitations. Pralsetinib (BLU-667) was developed through agnostic screening of >10,000 kinase inhibitors, followed by iterative chemical optimization to enhance RET specificity and drug-like properties. Preclinical studies confirmed its 100-fold selectivity for RET over 96% of 371 kinases tested, reducing off-target effects [2] [6].
Regulatory milestones accelerated pralsetinib’s clinical translation:
Table 1: Key Regulatory Milestones for Pralsetinib
Date | Approval Scope | Regulatory Designations | Trial Basis |
---|---|---|---|
Sep 2020 | Metastatic RET fusion-positive NSCLC | Breakthrough Therapy, Priority Review, Orphan | ARROW (NCT03037385) |
Dec 2020 | RET-mutant MTC; RET fusion-positive thyroid cancer (RAI-refractory) | Accelerated Approval | ARROW |
Nov 2021 | RET fusion-positive NSCLC (EU) | Conditional Marketing Authorization | ARROW |
Chemical Identity: Pralsetinib HCl is classified as a small-molecule tyrosine kinase inhibitor (TKI). Its systematic IUPAC name is N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide hydrochloride. The compound has a molecular formula of C₂₇H₃₂FN₉O₂·HCl and a molecular weight of 570.06 g/mol. Its structure features a stereospecific cyclohexane-carboxamide core optimized for high-affinity binding to the RET kinase domain [6] [7].
Table 2: Chemical and Pharmacological Properties
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₂FN₉O₂·HCl |
Molecular Weight | 570.06 g/mol |
DrugBank ID | DB15822 |
Mechanism | Competitive ATP-binding site inhibitor |
Key Targets | RET, TRKC, DDR1, FGFR1/2 (clin. relevant) |
IC₅₀ for RET | 0.3–0.4 nM (wild-type & mutants) |
Mechanism of Action: Pralsetinib functions as a type I kinase inhibitor, binding competitively to the ATP-binding pocket of RET in its active conformation. This binding stabilizes the kinase in an inactive state, preventing autophosphorylation and downstream signaling through pathways like RAS/MAPK and PI3K/AKT. Notably, pralsetinib retains potency against gatekeeper mutations (e.g., RET V804M/L), a common resistance mechanism with earlier MKIs. Its selectivity profile includes inhibition of TRKC, DDR1, and FGFR1/2 at clinically achievable concentrations, though RET remains the primary therapeutic target [2] [7].
Molecular Binding Dynamics: X-ray crystallography studies reveal that pralsetinib’s fluoropyrazole group forms critical hydrogen bonds with RET’s hinge region residue Glu 805, while the methoxycyclohexyl group occupies a hydrophobic pocket. This precise interaction underpins its 100-fold selectivity for RET over VEGFR2, explaining its improved safety profile compared to MKIs [2].
RET alterations are driver oncogenes in multiple cancers:
Pralsetinib’s clinical impact is demonstrated by high response rates in refractory populations:
Table 3: Clinical Efficacy Across RET-Altered Cancers
Tumor Type | Patient Population | ORR (%) | DOR ≥6 Months (%) |
---|---|---|---|
NSCLC (RET fusion+) | Platinum-pretreated (n=87) | 57 | 80 |
NSCLC (RET fusion+) | Treatment-naïve (n=27) | 70 | 58 |
MTC (RET mutant) | MKI-pretreated (n=55) | 60–71 | 79 |
Thyroid Cancer (RET fusion+) | RAI-refractory (n=9) | 89 | Not reported |
This efficacy establishes pralsetinib as a first-in-class therapeutic for RET-dependent cancers. Its tissue-agnostic approval for RET fusions exemplifies the shift from histology-based to molecularly-defined cancer therapeutics [3] [9].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2